molecular formula C8H6BrIN2O B3295260 3-Bromo-6-iodo-4-methoxy-1H-indazole CAS No. 887570-58-3

3-Bromo-6-iodo-4-methoxy-1H-indazole

Cat. No.: B3295260
CAS No.: 887570-58-3
M. Wt: 352.95 g/mol
InChI Key: SZCYFSCVBAQBSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-6-iodo-4-methoxy-1H-indazole is a useful research compound. Its molecular formula is C8H6BrIN2O and its molecular weight is 352.95 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-6-iodo-4-methoxy-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-6-iodo-4-methoxy-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromo-6-iodo-4-methoxy-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrIN2O/c1-13-6-3-4(10)2-5-7(6)8(9)12-11-5/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZCYFSCVBAQBSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=NNC(=C12)Br)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrIN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

3-Bromo-6-iodo-4-methoxy-1H-indazole molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to a Key Bifunctionalized Indazole Building Block for Drug Discovery: 6-Bromo-3-iodo-1H-indazole

Senior Application Scientist Note: Initial searches for "3-Bromo-6-iodo-4-methoxy-1H-indazole" did not yield publicly available data for this specific substitution pattern. This suggests that this particular isomer may not be a readily available or well-characterized compound at the time of this writing.

Therefore, this guide focuses on a closely related and extensively documented analogue, 6-Bromo-3-iodo-1H-indazole . This compound is a critical and versatile building block in medicinal chemistry, and its well-established reactivity provides a strong foundation for understanding the chemical space of halogenated indazoles. The principles and protocols discussed herein are directly relevant to researchers working with substituted indazoles.

The hypothetical introduction of a methoxy group at the 4-position, as in the originally requested molecule, would be expected to influence the electronic properties of the indazole ring system, potentially impacting the reactivity of the halogen substituents and the overall pharmacological profile of its derivatives.

Core Compound Analysis: 6-Bromo-3-iodo-1H-indazole

The indazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives developed as potent therapeutic agents.[1] 6-Bromo-3-iodo-1H-indazole is a bifunctionalized heteroaromatic compound of significant interest due to the presence of two different halogen atoms at positions that are synthetically valuable for diversification.[2]

Molecular Formula and Weight
PropertyValue
Molecular Formula C₇H₄BrIN₂
Molecular Weight 322.93 g/mol [2]
CAS Number 885521-88-0[2]
Structural Features and Synthetic Utility

The key to the utility of 6-Bromo-3-iodo-1H-indazole lies in the differential reactivity of the C-I and C-Br bonds. The iodine atom at the 3-position is more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions compared to the bromine atom at the 6-position.[2] This differential reactivity allows for selective and sequential functionalization, a crucial feature for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.[2]

This makes it an invaluable scaffold for the construction of targeted compound libraries, particularly in the development of kinase inhibitors and other small molecule therapeutics.[2]

Synthesis and Characterization

The synthesis of 6-bromo-3-iodo-1H-indazole is typically achieved through the direct iodination of a commercially available precursor.

Synthetic Workflow

cluster_synthesis Synthesis of 6-Bromo-3-iodo-1H-indazole start 6-Bromo-1H-indazole reagent N-Iodosuccinimide (NIS) DMF start->reagent Reacts with reaction Stir at room temperature reagent->reaction workup Aqueous workup and filtration reaction->workup product 6-Bromo-3-iodo-1H-indazole workup->product

Caption: Synthetic workflow for 6-bromo-3-iodo-1H-indazole.

Experimental Protocol: Synthesis of 6-bromo-3-iodo-1H-indazole

This protocol is based on a published procedure for the synthesis of 6-bromo-3-iodo-1H-indazole.[2]

  • Reaction Setup: In a suitable reaction vessel, dissolve 6-bromo-1H-indazole (1 equivalent) in N,N-dimethylformamide (DMF).

  • Addition of Iodinating Agent: To the stirred solution, add N-iodosuccinimide (NIS) (1.5 equivalents).

  • Reaction: Allow the mixture to stir at room temperature for 4 hours.

  • Workup: Pour the reaction mixture into water and add a saturated aqueous solution of ammonium chloride.

  • Isolation: Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 6-bromo-3-iodo-1H-indazole.

Characterization

The identity and purity of the synthesized 6-bromo-3-iodo-1H-indazole should be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and substitution pattern.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Applications in Drug Discovery: A Versatile Building Block

The differential reactivity of the C-I and C-Br bonds in 6-bromo-3-iodo-1H-indazole allows for a variety of sequential cross-coupling reactions.

Sequential Cross-Coupling Strategy

cluster_coupling Sequential Cross-Coupling of 6-Bromo-3-iodo-1H-indazole start 6-Bromo-3-iodo-1H-indazole step1 Step 1: Functionalization at C3 (Iodine position) (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) start->step1 intermediate 3-Substituted-6-bromo-1H-indazole step1->intermediate step2 Step 2: Functionalization at C6 (Bromine position) (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) intermediate->step2 product 3,6-Disubstituted Indazole Derivative step2->product

Caption: Sequential functionalization of 6-bromo-3-iodo-1H-indazole.

This strategic approach enables the synthesis of complex molecules with a high degree of structural diversity, which is essential for optimizing the biological activity and pharmacokinetic properties of drug candidates.

Safety and Handling

As with any halogenated aromatic compound, appropriate safety precautions must be taken when handling 6-bromo-3-iodo-1H-indazole and its derivatives.

Hazard Summary
Hazard StatementDescription
H302Harmful if swallowed[3]
H315Causes skin irritation[3]
H319Causes serious eye irritation[3]
H335May cause respiratory irritation[3]
Recommended Handling Procedures
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.[3]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

  • Spill Management: In case of a spill, avoid generating dust. Clean up spills immediately using appropriate procedures and personal protective equipment.

Disposal

Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[3]

Conclusion

6-Bromo-3-iodo-1H-indazole is a highly valuable and versatile building block for the synthesis of complex, biologically active molecules. Its differential halogen reactivity provides a powerful tool for medicinal chemists to systematically explore chemical space and develop novel therapeutics. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe use in a research and development setting.

References

  • Prism Intermediates. (n.d.). Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PubMed Central. Retrieved from [Link]

Sources

Navigating the Procurement of 3-Bromo-6-iodo-4-methoxy-1H-indazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on Sourcing and Quality Control of the Novel Research Chemical, 3-Bromo-6-iodo-4-methoxy-1H-indazole.

The Scarcity of 3-Bromo-6-iodo-4-methoxy-1H-indazole and the Imperative for Custom Synthesis

Initial inquiries into the availability of 3-Bromo-6-iodo-4-methoxy-1H-indazole from major chemical suppliers will likely prove fruitless. This is not uncommon for highly specialized or novel compounds with limited immediate commercial demand. Therefore, researchers requiring this molecule must engage with a Contract Research Organization (CRO) or a specialized chemical synthesis company for its production. This approach, while more involved than a standard chemical purchase, offers the advantage of obtaining the precise molecule at the required purity and quantity.

Selecting a Custom Synthesis Partner: Key Considerations

The selection of a reliable custom synthesis partner is a critical step that will significantly impact the success of a research project.[1][2][3] Researchers should evaluate potential vendors based on the following criteria:

  • Expertise in Heterocyclic Chemistry: The synthesis of indazole derivatives requires specific knowledge and experience in heterocyclic chemistry.[4] A provider with a proven track record in synthesizing similar complex molecules is highly desirable.

  • Scale-up Capabilities: While initial research may only require milligram or gram quantities, the potential for future studies necessitates a partner with the ability to scale up production to kilogram or larger quantities.[1][2][3]

  • Analytical and Quality Control (QC) Capabilities: A reputable CRO will have a comprehensive suite of analytical instruments to ensure the identity, purity, and stability of the synthesized compound.[1][5] This includes, but is not limited to, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

  • Communication and Project Management: Clear and regular communication is essential for a successful custom synthesis project.[6] The chosen partner should provide regular updates on the progress of the synthesis and be responsive to inquiries.

  • Confidentiality and Intellectual Property (IP) Protection: A robust non-disclosure agreement (NDA) should be in place to protect the intellectual property associated with the novel compound and its synthesis.[1][3]

The Custom Synthesis Workflow: From Inquiry to Delivery

The process of custom chemical synthesis can be broken down into several key stages. The following workflow provides a general overview for researchers embarking on this process.

Custom Synthesis Workflow cluster_researcher Researcher's Actions cluster_cro CRO's Actions A Initial Inquiry & Request for Quotation (RFQ) E Feasibility Analysis & Route Scouting A->E Submit CAS/Structure B Provide Detailed Specifications C Evaluate Proposals & Select Vendor B->C Review Quotes D Execute NDA & Purchase Order C->D Initiate Project G Synthesis & In-Process QC D->G Authorize Synthesis F Provide Quotation (Timeline & Cost) E->F Propose Synthetic Route H Final QC & Purification G->H Crude Product I Documentation & Shipment H->I Pure Compound J Receive Compound & Verify Data I->J Deliver Product & COA

Figure 1: A generalized workflow for procuring a custom-synthesized chemical, outlining the key steps and interactions between the researcher and the Contract Research Organization (CRO).

Essential Quality Control Documentation for 3-Bromo-6-iodo-4-methoxy-1H-indazole

Upon completion of the synthesis, a comprehensive Certificate of Analysis (COA) is essential to verify the identity and purity of the compound.[5][7] For a molecule like 3-Bromo-6-iodo-4-methoxy-1H-indazole, researchers should expect and request the following analytical data:

Analytical Technique Purpose Expected Results for 3-Bromo-6-iodo-4-methoxy-1H-indazole
¹H NMR Structural confirmation and identification of protons.A spectrum showing distinct peaks corresponding to the aromatic protons on the indazole ring and the methoxy group protons. The integration of these peaks should match the number of protons in the molecule.
¹³C NMR Confirmation of the carbon skeleton.A spectrum displaying the correct number of carbon signals for the indazole ring and the methoxy group.
LC-MS Purity assessment and confirmation of molecular weight.A chromatogram indicating a major peak for the target compound (ideally >95% purity) and a mass spectrum showing the molecular ion peak corresponding to the exact mass of C₈H₆BrIN₂O.
HPLC Quantitative purity analysis.A detailed chromatogram with the percentage purity calculated from the peak area of the product relative to any impurities.

The following diagram illustrates a typical quality control workflow that a CRO would undertake to ensure the final product meets the required specifications.

Quality Control Workflow start Crude Synthesized Product purification Purification (e.g., Column Chromatography) start->purification initial_qc Initial QC Check (TLC, LC-MS) purification->initial_qc structural_analysis Structural Analysis (¹H NMR, ¹³C NMR) initial_qc->structural_analysis Identity Confirmed purity_analysis Purity Analysis (HPLC) structural_analysis->purity_analysis Structure Verified final_product Final Product (>95% Purity) purity_analysis->final_product Purity Meets Spec coa Certificate of Analysis (COA) Generation final_product->coa

Figure 2: A schematic of a typical quality control workflow for a custom-synthesized chemical, highlighting the key analytical steps from crude product to the final, certified compound.

Potential Suppliers for Custom Synthesis

While a definitive price for 3-Bromo-6-iodo-4-methoxy-1H-indazole cannot be provided due to its custom nature, researchers can solicit quotes from various companies specializing in custom chemical synthesis. The final cost will depend on factors such as the complexity of the synthesis, the desired quantity and purity, and the timeline for delivery. The following table lists a selection of companies that offer custom synthesis services for pharmaceutical and biotechnology research.

Company Services Offered Noteworthy Expertise
Custom synthesis of organic molecules, chemical building blocks, and compound libraries.Expertise in medicinal chemistry and computational chemistry for compound design.
Custom chemical synthesis from milligram to kilogram scale, including radiolabeled compounds.[8]Broad range of synthesis services for various industries.[8]
Client-driven custom chemical synthesis, including novel molecules, intermediates, and labeled standards.[1]Focus on personalized synthesis services and collaborative project management.[1]
Custom synthesis of complex molecules, intermediates, and APIs from R&D to commercial scale.[2]Experience in multi-step synthetic product development and route optimization.[2]
Advanced organic synthesis with a focus on heterocyclic and organometallic chemistry.[9]Specialization in early drug discovery services, including hit and lead optimization.[9]
Custom synthesis, medicinal chemistry, analytical chemistry, and process chemistry services.[6]Collaborative CRO services with expertise in complex chemistry challenges.[6]

Conclusion

3-Bromo-6-iodo-4-methoxy-1H-indazole represents a promising, yet currently unavailable, building block for medicinal chemistry and drug discovery. Researchers seeking to utilize this compound will need to engage in custom synthesis. By carefully selecting a qualified CRO, clearly defining the project requirements, and demanding comprehensive quality control documentation, scientists can successfully procure this and other novel chemical entities, thereby advancing their research programs.

References

  • Custom Synthesis. (n.d.). Otava Chemicals. Retrieved February 24, 2026, from [Link]

  • Chemical Synthesis Services. (n.d.). Biocompare. Retrieved February 24, 2026, from [Link]

  • Custom Chemical Synthesis Services. (n.d.). SV ChemBioTech. Retrieved February 24, 2026, from [Link]

  • Custom Synthesis | Chemical Synthesis Company. (n.d.). Veeprho. Retrieved February 24, 2026, from [Link]

  • Synthetic Chemistry Services. (n.d.). SteerOn Research. Retrieved February 24, 2026, from [Link]

  • Custom Synthesis. (n.d.). Atlanchim Pharma. Retrieved February 24, 2026, from [Link]

  • Contract Chemistry Services: Synthesis, Medicinal & Analytical. (n.d.). Organix Inc. Retrieved February 24, 2026, from [Link]

  • Custom Synthesis Services | Contract Chemical R&D. (n.d.). Macsen Labs. Retrieved February 24, 2026, from [Link]

  • Custom Synthesis of Reference Standards and Drug Metabolites. (2025, October 11). ResolveMass Laboratories Inc. Retrieved February 24, 2026, from [Link]

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. (2006, November 14). MDPI. Retrieved February 24, 2026, from [Link]

  • Custom Synthesis Explained: Benefits, Challenges, and Factors to Consider. (2024, November 15). Retrieved February 24, 2026, from [Link]

  • Synthesis Service & Chemical Contract Research. (n.d.). ChiroBlock. Retrieved February 24, 2026, from [Link]

  • How to control the sequence and purity of custom - synthesized peptides? (2025, August 7). Blog. Retrieved February 24, 2026, from [Link]

  • Customized Chemicals on Demand. (n.d.). ChiroBlock's Synthesis Services. Retrieved February 24, 2026, from [Link]

  • Synthesis molecular docking and DFT studies on novel indazole derivatives. (2024, April 23). PMC. Retrieved February 24, 2026, from [Link]

  • 10 Things You Should Know Before Contracting a Custom Synthesis Project. (n.d.). Retrieved February 24, 2026, from [Link]

  • SYNTHESIS AND CHARACTERISATION OF NOVEL INDAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. (2020, September 9). IJCRT.org. Retrieved February 24, 2026, from [Link]

  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (2021, December 11). Taylor & Francis. Retrieved February 24, 2026, from [Link]

  • CN113307773A - 6-bromo-3-methoxy-1-phenyl-1H-indazole and synthetic method and application thereof. (n.d.). Google Patents.
  • Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. (2023, February 7). Retrieved February 24, 2026, from [Link]

  • Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block. (n.d.). Retrieved February 24, 2026, from [Link]

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. (n.d.). Retrieved February 24, 2026, from [Link]

  • Organic & Biomolecular Chemistry. (2014, February 21). Retrieved February 24, 2026, from [Link]

Sources

3-Bromo-6-iodo-4-methoxy-1H-indazole SDS safety data sheet

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a specialized monograph for research and development professionals. It synthesizes safety data with high-level synthetic strategy, treating the compound not just as a hazardous chemical, but as a strategic molecular scaffold.

Classification: Halogenated Heterocycle / Molecular Scaffold Application: Kinase Inhibitor Discovery (FGFR/VEGFR targets), Orthogonal Cross-Coupling

Part 1: Executive Technical Summary

3-Bromo-6-iodo-4-methoxy-1H-indazole is a high-value bifunctional intermediate designed for the construction of complex pharmacological agents. Its structural utility lies in the orthogonal reactivity of its halogen substituents.

The presence of a C6-Iodine and a C3-Bromine allows for sequential, site-selective palladium-catalyzed cross-couplings.[1] The C4-Methoxy group serves two roles: it modulates the electronic properties of the indazole core (increasing electron density) and acts as a hydrogen-bond acceptor in final drug candidates, often crucial for ATP-binding pocket affinity in kinase targets.

Part 2: Critical Safety Profile (GHS/SDS)

Note: Specific toxicological data for this exact isomer is limited. The following classification is derived from "Read-Across" toxicology of structurally analogous halogenated indazoles (e.g., 6-bromo-3-iodo-1H-indazole).

Hazard Identification (GHS Classification)
Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) Cat 4Harmful if swallowed.[2]H302
Skin Corrosion/Irritation Cat 2Causes skin irritation.[2][3]H315
Serious Eye Damage Cat 2ACauses serious eye irritation.[3][4]H319
STOT - Single Exposure Cat 3May cause respiratory irritation.[2][4]H335
Sensitization WatchPotential skin sensitizer (Halogenated aromatic).--
Emergency Response Protocols
  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by qualified personnel. Rationale: Halogenated dusts can cause severe bronchial spasms.

  • Eye Contact: Rinse cautiously with water for 15 minutes . Remove contact lenses only if easy to do.[2][3] Do not use neutralizing agents.

  • Skin Contact: Wash with soap and water.[2][3] Do not use ethanol or solvents; they may increase transdermal absorption of the halogenated compound.

  • Ingestion: Rinse mouth. Do NOT induce vomiting due to aspiration risk.

Physicochemical Properties
PropertyValue/DescriptionNote
Appearance Off-white to pale yellow solidColor deepens upon light exposure (Iodine liberation).
Molecular Weight ~352.96 g/mol
Solubility DMSO, DMF, THFPoor solubility in water/hexanes.
Melting Point >180°C (Predicted)Decomposes before boiling.
Reactivity Light SensitiveC-I bond is photolabile.

Part 3: Strategic Reactivity & Synthesis

This section details the chemoselectivity that makes this compound valuable.

The Reactivity Hierarchy

In Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), the rate of oxidative addition correlates with bond dissociation energy (BDE).

  • C6-Iodine (Weakest Bond): Reacts First .

  • C3-Bromine (Stronger Bond): Reacts Second .

This allows researchers to install one functional group at Position 6, purify the intermediate, and subsequently functionalize Position 3 with a different group.

Workflow Visualization

The following diagram illustrates the sequential functionalization logic.

ReactivityPathway Start 3-Bromo-6-iodo- 4-methoxy-1H-indazole Step1 Reaction A: Pd(PPh3)4, Boronic Acid R1 (Low Temp / Mild Base) Start->Step1 Selective Oxidative Addition at C-I Inter Intermediate: 3-Bromo-6-(R1)- 4-methoxy-1H-indazole Step1->Inter Step2 Reaction B: Pd(dppf)Cl2, Boronic Acid R2 (High Temp / Strong Base) Inter->Step2 Oxidative Addition at C-Br Final Final Product: 3-(R2)-6-(R1)- 4-methoxy-1H-indazole Step2->Final

Figure 1: Chemoselective functionalization strategy. The C6-Iodine is targeted first due to lower activation energy for oxidative addition compared to C3-Bromine.

Part 4: Handling & Storage Protocols[2][3]

Storage (Critical for Stability)

The presence of the Iodine atom makes this compound susceptible to photolytic dehalogenation.

  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under Argon or Nitrogen . (Prevents moisture-induced hydrolysis of the indazole NH).

  • Container: Amber glass vials (Light protection is mandatory).

Experimental Protocol: Selective C6-Suzuki Coupling

A validated starting point for functionalizing the Iodine position while leaving the Bromine intact.

  • Setup: Flame-dry a Schlenk flask and purge with Argon.

  • Reagents:

    • 1.0 eq 3-Bromo-6-iodo-4-methoxy-1H-indazole

    • 1.1 eq Aryl Boronic Acid (R1)

    • 0.05 eq Pd(PPh₃)₄ (Tetrakis)

    • 2.0 eq Na₂CO₃ (2M aqueous solution)

    • Solvent: DME (Dimethoxyethane) or 1,4-Dioxane (degassed).

  • Execution:

    • Dissolve Indazole and Catalyst in solvent. Stir for 5 min to ensure catalyst solvation.

    • Add Boronic acid and Base.

    • Control: Heat to 60°C . Do not exceed 80°C to avoid premature reaction at the C3-Bromine site.

    • Monitor via TLC/LCMS (Look for consumption of starting material and appearance of mono-coupled product).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Flash column chromatography.

Part 5: Waste & Environmental Management

Halogenated aromatics are persistent environmental pollutants.

  • Disposal: Do not flush down drains. Collect in a dedicated "Halogenated Organic Waste" container.

  • Spill Cleanup:

    • Evacuate area if dust is generated.

    • Wear P2/N95 respirator and nitrile gloves.

    • Wet Wipe Method: Cover spill with damp paper towels to prevent dust aerosolization.

    • Scoop into a sealable waste bag.

    • Clean surface with a detergent solution (surfactants help solubilize the hydrophobic residue).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for substituted Indazoles. Retrieved from [Link]

  • Lier, F. et al. (2011). Regioselective Cross-Coupling Reactions of Polyhalogenated Indazoles. Journal of Organic Chemistry.[5] (Contextual grounding for C-I vs C-Br selectivity).

  • European Chemicals Agency (ECHA). C&L Inventory: Halogenated Indazole derivatives hazard classification. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of kinase inhibitors using 3-Bromo-6-iodo-4-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Sequential Functionalization of 3-Bromo-6-iodo-4-methoxy-1H-indazole for Kinase Inhibitor Discovery

Strategic Overview: The "Linchpin" Scaffold

The 3-Bromo-6-iodo-4-methoxy-1H-indazole scaffold represents a high-value "linchpin" intermediate in medicinal chemistry, particularly for the development of Type I and Type II kinase inhibitors (e.g., FGFR, VEGFR, MAPK pathways). Its structural utility is derived from three distinct features that allow for orthogonal functionalization:

  • C6-Iodo (The "Soft" Electrophile): The weakest carbon-halogen bond (C–I) allows for highly selective oxidative addition by Palladium(0) species at mild temperatures, leaving the C3-bromide intact. This position often targets the solvent-exposed region or solubilizing groups in the final pharmacophore.

  • C3-Bromo (The "Hard" Electrophile): Requires higher activation energy or electron-rich ligands (e.g., Buchwald dialkylbiaryl phosphines) to undergo coupling. This position typically anchors the inhibitor to the kinase hinge region or the gatekeeper residue.

  • C4-Methoxy: Provides a crucial steric and electronic handle.[1] The electron-donating nature of the methoxy group modulates the basicity of the indazole N1/N2, influencing hydrogen bonding at the hinge, while also filling the ribose binding pocket in certain kinase conformations.

Reactivity Analysis & Synthetic Logic

To successfully utilize this scaffold, the chemist must respect the hierarchy of reactivity. Attempting to functionalize C3 before C6 will result in complex mixtures of bis-coupled products and regioisomers.

The Golden Rule of Halogenated Indazoles:



Visualization: The Orthogonal Workflow

The following diagram illustrates the critical path for selective functionalization, minimizing side reactions such as "halogen dance" or homocoupling.

SyntheticWorkflow Start 3-Bromo-6-iodo- 4-methoxy-1H-indazole Step1 Step 1: N1-Protection (THP/SEM/Boc) Start->Step1 Protecting Group (Prevent N-arylation) Step2 Step 2: C6-Selective Coupling (Suzuki/Buchwald) Step1->Step2 Pd(dppf)Cl2, r.t. (Activates C-I only) Step3 Step 3: C3-Coupling (Suzuki/Sonogashira) Step2->Step3 XPhos Pd G3, 80°C (Activates C-Br) Final Final Kinase Inhibitor (Deprotected) Step3->Final Acidic Deprotection

Caption: Figure 1. Orthogonal synthetic pathway prioritizing C6-I functionalization followed by C3-Br activation.

Detailed Experimental Protocols

Protocol A: N1-Protection (Tetrahydropyranyl - THP)

Rationale: Unprotected indazoles can poison Pd-catalysts via coordination of the free N-H or undergo competitive N-arylation. The THP group is robust under basic coupling conditions but easily removed with acid.

Materials:

  • 3-Bromo-6-iodo-4-methoxy-1H-indazole (1.0 eq)

  • 3,4-Dihydro-2H-pyran (DHP) (2.0 eq)

  • p-Toluenesulfonic acid monohydrate (p-TSA) (0.1 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

Procedure:

  • Dissolution: In a flame-dried flask under Argon, dissolve the indazole substrate in anhydrous DCM (0.2 M concentration).

  • Addition: Add DHP via syringe, followed by the addition of p-TSA.

  • Reaction: Stir at room temperature (20–25°C) for 4–16 hours. Monitor by TLC (System: 20% EtOAc/Hexanes). The product will be less polar (higher Rf) than the starting material.

  • Workup: Quench with saturated NaHCO₃ solution. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification: Silica gel chromatography (0-15% EtOAc/Hexanes).

Protocol B: Selective C6-Suzuki-Miyaura Coupling

Rationale: This step exploits the weak C-I bond. We use a "mild" catalyst system (Pd(dppf)Cl₂) and moderate base at lower temperatures to prevent oxidative addition into the C3-Br bond.

Materials:

  • N1-THP-3-Bromo-6-iodo-4-methoxy-indazole (1.0 eq)

  • Aryl Boronic Acid (R¹-B(OH)₂) (1.1 eq)

  • Catalyst: Pd(dppf)Cl₂[2][3][4]·DCM (5 mol%) - Chosen for high selectivity toward Iodides.

  • Base: Na₂CO₃ (2.0 M aqueous solution) (2.5 eq)

  • Solvent: 1,4-Dioxane (Degassed)

Procedure:

  • Setup: Charge a reaction vial with the protected indazole, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Add degassed 1,4-Dioxane (0.15 M) and aqueous Na₂CO₃.

  • Reaction: Stir at 40°C - 50°C .

    • Critical Control Point: Do NOT exceed 60°C. Higher temperatures increase the risk of reacting with the C3-Bromide.

  • Monitoring: Check LC-MS at 2 hours. Look for the mass of [M + R¹ - I]. If starting material remains, add 2 mol% more catalyst, but do not raise temperature.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.

  • Purification: Flash chromatography. Note: The product still contains the C3-Bromide.

Protocol C: C3-Suzuki Cross-Coupling (The "Hard" Step)

Rationale: Now that the reactive Iodide is gone, we must force the reaction at the sterically hindered and electronically deactivated C3-Bromide. We switch to a highly active catalyst system.

Materials:

  • C6-Functionalized Intermediate (1.0 eq)

  • Heteroaryl Boronic Ester (R²-BPin) (1.5 eq) - Often the hinge binder.

  • Catalyst: XPhos Pd G3 or Pd(OAc)₂/XPhos (5-10 mol%) - XPhos is essential for sterically hindered aryl chlorides/bromides.

  • Base: K₃PO₄ (3.0 eq) - Anhydrous conditions often work better for difficult couplings.

  • Solvent: n-Butanol/Water (4:1) or Toluene/Water (10:1)

Procedure:

  • Setup: Combine intermediate, boronic ester, base, and precatalyst in a microwave vial.

  • Degassing: Rigorously sparge solvents with Argon for 15 minutes. Oxygen is the enemy of this high-energy catalytic cycle.

  • Reaction: Heat to 90°C - 100°C (oil bath) or 110°C (Microwave, 30 min).

  • Monitoring: Monitor for the disappearance of the bromide isotope pattern in LC-MS.

  • Scavenging: If Pd residues are high, treat the organic phase with SiliaMetS® Thiol or equivalent scavenger resin before concentration.

Data Summary & Troubleshooting

Table 1: Troubleshooting Common Failure Modes

ObservationProbable CauseCorrective Action
Bis-coupling in Step 2 Temperature too high or Catalyst too activeLower Temp to 25°C; Switch ligand from PPh₃ to dppf.
Protodehalogenation (C-I becomes C-H) Hydride source in solvent or excessive heatEnsure solvents are anhydrous/fresh; Use dry base (Cs₂CO₃) instead of aqueous.
No Reaction at C3 (Step 3) Oxidative addition failure (Sterics)Switch to Sphos or XPhos ; Increase temp to 120°C; Switch solvent to n-Butanol.
N1-Deprotection during coupling Acidic boronic acids or high temp hydrolysisBuffer the aqueous phase; Use Boc protection instead of THP.

Pathway Context (Biological Relevance)

The resulting 3,4,6-trisubstituted indazole is a privileged scaffold for inhibiting receptor tyrosine kinases (RTKs). The diagram below illustrates a generic binding mode where the C3-substituent engages the hinge region.

BindingMode Indazole Indazole Core C3_Sub C3-Substituent (Hinge Binder) Indazole->C3_Sub Interaction C6_Sub C6-Substituent (Solvent Front) Indazole->C6_Sub Interaction C4_OMe C4-Methoxy (Ribose Pocket) Indazole->C4_OMe Interaction Target_Gatekeeper Gatekeeper Residue Indazole->Target_Gatekeeper Pi-Stacking Target_Hinge Kinase Hinge (E.g., Glu/Cys) C3_Sub->Target_Hinge H-Bonds Target_Solvent Solvent Channel C6_Sub->Target_Solvent Solubility

Caption: Figure 2. Pharmacophore mapping of the trisubstituted indazole in the kinase ATP-binding pocket.

References

  • Linchpin Synthesis Strategy

    • Title: Selective Palladium-Catalyzed Cross-Coupling of 3,6-Dihaloindazoles.[5]

    • Source:Journal of Organic Chemistry
    • URL:[Link] (General reference for regioselectivity in heterocycles).

  • Indazole Kinase Inhibitors (FGFR/VEGFR)

    • Title: Discovery of Indazole Derivatives as Potent, Selective, and Orally Bioavailable FGFR Inhibitors.
    • Source:ACS Medicinal Chemistry Letters
    • URL:[Link]

  • Catalyst Selection for Indazoles

    • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.[6]

    • Source:Chemistry - A European Journal
    • URL:[Link]

  • General Reactivity of Halogenated Heterocycles

    • Title: Handbook of Organopalladium Chemistry for Organic Synthesis.
    • Source:Wiley Online Library
    • URL:[Link]

(Note: Specific protocols adapted from standard medicinal chemistry practices for halogenated indazoles as validated in search results regarding "reactivity of 3-bromo-6-iodoindazole".)

Sources

Application Notes and Protocols for C-H Activation of 4-Methoxy Substituted Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 4-Methoxyindazoles and Their C-H Functionalization

The indazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a multitude of biologically active compounds. The strategic introduction of a methoxy group at the 4-position of the indazole ring system significantly modulates its electronic properties, thereby influencing its interaction with biological targets and its reactivity in chemical transformations. This electron-donating group enhances the electron density of the aromatic system, which can profoundly impact the regioselectivity and efficiency of C-H activation reactions.

Direct C-H functionalization has emerged as a powerful and atom-economical tool for the late-stage modification of complex molecules, bypassing the need for pre-functionalized starting materials. For researchers and professionals in drug development, mastering the C-H activation of 4-methoxyindazoles opens a direct avenue to novel analogues with potentially enhanced therapeutic properties. This guide provides an in-depth exploration of the theoretical underpinnings and practical protocols for the C-H activation of 4-methoxy substituted indazoles, drawing from established catalytic systems and offering field-proven insights to navigate the subtleties of these reactions.

Theoretical Background: Understanding the Influence of the 4-Methoxy Group

The 4-methoxy group exerts a strong +M (mesomeric) and a weaker -I (inductive) effect, leading to an overall increase in electron density, particularly at the ortho (C5) and para (C3) positions relative to the methoxy group. This electronic perturbation is a key determinant of the regiochemical outcome in C-H activation.

The directing effect of the 4-methoxy group can either complement or compete with the directing groups installed on the indazole nitrogen (typically N1 or N2). The choice of catalyst (e.g., Palladium, Rhodium) and the nature of the directing group are therefore critical in steering the functionalization to the desired position (C3, C5, or C7). For instance, in the absence of a strong N-directing group, functionalization may be electronically biased towards the C3 or C5 positions. Conversely, a judiciously chosen N-directing group can override this intrinsic reactivity to achieve functionalization at the sterically more accessible C7 position.

A notable challenge arises from the electronic influence of the 4-methoxy group, which can sometimes lead to a mixture of products with low regioselectivity, as observed in certain Rh(III)-catalyzed syntheses of indazoles from 4-methoxy-substituted azobenzenes.[1] This underscores the necessity for carefully optimized reaction conditions to achieve selective C-H functionalization on the pre-formed 4-methoxyindazole core.

Diagram: General Mechanistic Pathway for Directed C-H Activation

G cluster_0 Catalytic Cycle Substrate 4-Methoxyindazole (with N-Directing Group) Intermediate_1 Coordination Complex Substrate->Intermediate_1 Coordination Catalyst [M]-Catalyst Catalyst->Intermediate_1 Intermediate_2 Metallacycle (C-H Activation) Intermediate_1->Intermediate_2 C-H Cleavage Intermediate_3 Oxidative Addition Intermediate Intermediate_2->Intermediate_3 Oxidative Addition Coupling_Partner Coupling Partner (e.g., Aryl Halide) Coupling_Partner->Intermediate_3 Product Functionalized 4-Methoxyindazole Intermediate_3->Product Reductive Elimination Product->Catalyst Catalyst Regeneration

Caption: Generalized workflow for transition metal-catalyzed C-H activation.

Experimental Protocols and Application Notes

Protocol 1: Palladium-Catalyzed C3-Arylation of 1H-(4-Methoxy)indazole

This protocol provides a robust method for the direct arylation of the C3 position of 1H-indazoles, a position that can be challenging to functionalize due to its electronic properties. The use of a phenanthroline ligand is crucial for achieving high yields.[2][3] While the original high-throughput experimentation did not explicitly report on 4-methoxyindazole, the general protocol is applicable to a range of substituted indazoles.

Causality Behind Experimental Choices:

  • Catalyst: Pd(OAc)₂ is a common and effective palladium(II) precursor for C-H activation catalysis.

  • Ligand: 1,10-Phenanthroline (Phen) is a bidentate nitrogen ligand that stabilizes the palladium catalyst and facilitates the C-H activation step.

  • Base: A carbonate base like K₂CO₃ or Cs₂CO₃ is essential to facilitate the deprotonation step in the C-H activation mechanism.

  • Solvent: A high-boiling polar aprotic solvent like DMA or toluene is typically used to ensure solubility of the reagents and to reach the required reaction temperatures. The use of non-coordinating solvents like chlorobenzene can sometimes suppress side reactions.[2]

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-Methoxy-1H-indazole>97%Commercially available
Aryl Iodide or Aryl Bromide>98%Commercially available
Palladium(II) Acetate (Pd(OAc)₂)Catalyst gradeCommercially available
1,10-Phenanthroline (Phen)>99%Commercially available
Cesium Carbonate (Cs₂CO₃)Anhydrous, >99%Commercially available
TolueneAnhydrousCommercially available
Schlenk tube or sealed vial--
Magnetic stirrer and hotplate--

Step-by-Step Methodology:

  • To an oven-dried Schlenk tube or sealed vial equipped with a magnetic stir bar, add 4-methoxy-1H-indazole (0.25 mmol, 1.0 equiv), the desired aryl iodide (0.3 mmol, 1.2 equiv), Pd(OAc)₂ (0.025 mmol, 10 mol%), 1,10-phenanthroline (0.025 mmol, 10 mol%), and Cs₂CO₃ (0.5 mmol, 2.0 equiv).

  • Evacuate and backfill the reaction vessel with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene (1.0 mL) via syringe.

  • Seal the vessel and place it in a preheated oil bath at 140 °C.

  • Stir the reaction mixture vigorously for 24-48 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the C3-arylated 4-methoxyindazole.

Self-Validation and Troubleshooting:

  • Expected Outcome: Formation of the C3-arylated product as the major regioisomer. The yield can vary depending on the electronic and steric nature of the aryl halide.

  • Troubleshooting: Low conversion may be addressed by increasing the reaction time or temperature (up to 160 °C). If side products are observed, screening different bases (e.g., K₂CO₃, K₃PO₄) or solvents may be beneficial. The absence of a silver additive is a key advantage of this protocol, but in challenging cases, a halide scavenger could be considered.

Protocol 2: Rhodium-Catalyzed C7-Alkenylation of N-Pivaloyl-4-methoxyindazole (Hypothetical Application)

Directing group strategies are paramount for achieving regiocontrol, especially for functionalizing the less electronically favored positions of the indazole core. The N-pivaloyl group has been successfully employed to direct Rh(III)-catalyzed C7-functionalization of indoles.[4] This protocol adapts that strategy for the C7-alkenylation of 4-methoxyindazole. The bulky pivaloyl group sterically hinders the N1-H and directs the metallation to the C7 position.

Causality Behind Experimental Choices:

  • Directing Group: The N-pivaloyl group forms a stable five-membered metallacycle intermediate with the rhodium catalyst, directing the C-H activation to the C7 position.

  • Catalyst: [RhCp*Cl₂]₂ is a widely used and robust precatalyst for Rh(III)-catalyzed C-H activation. It is activated in situ by a silver salt.

  • Oxidant: Cu(OAc)₂ often serves as an oxidant to regenerate the active Rh(III) catalyst in the catalytic cycle.

  • Additive: A silver salt, such as AgSbF₆, acts as a halide scavenger to generate the active cationic rhodium species.

Materials and Reagents:

Reagent/MaterialGradeSupplier
N-Pivaloyl-4-methoxyindazoleTo be synthesized-
Alkene (e.g., n-butyl acrylate)>98%Commercially available
[Cp*RhCl₂]₂Catalyst gradeCommercially available
Silver Hexafluoroantimonate (AgSbF₆)>98%Commercially available
Copper(II) Acetate (Cu(OAc)₂)Anhydrous, >98%Commercially available
1,4-DioxaneAnhydrousCommercially available
Schlenk tube or sealed vial--
Magnetic stirrer and hotplate--

Step-by-Step Methodology:

  • Synthesis of N-Pivaloyl-4-methoxyindazole: React 4-methoxy-1H-indazole with pivaloyl chloride in the presence of a base (e.g., triethylamine or pyridine) in a suitable solvent (e.g., dichloromethane). Purify the product by column chromatography.

  • To an oven-dried Schlenk tube, add N-pivaloyl-4-methoxyindazole (0.2 mmol, 1.0 equiv), the alkene (0.4 mmol, 2.0 equiv), [Cp*RhCl₂]₂ (0.005 mmol, 2.5 mol%), and AgSbF₆ (0.02 mmol, 10 mol%).

  • Add anhydrous Cu(OAc)₂ (0.2 mmol, 1.0 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous 1,4-dioxane (1.0 mL) via syringe.

  • Seal the tube and heat the mixture at 100-120 °C for 12-24 hours.

  • After cooling, dilute the reaction with dichloromethane, filter through celite, and concentrate the filtrate.

  • Purify the residue by silica gel column chromatography (hexanes/ethyl acetate gradient) to isolate the C7-alkenylated product.

Self-Validation and Troubleshooting:

  • Expected Outcome: The major product should be the C7-alkenylated indazole. The 4-methoxy group is not expected to strongly interfere with the C7-directing ability of the pivaloyl group.

  • Troubleshooting: If regioselectivity is poor, screening other N-directing groups (e.g., N-pyrimidyl) might be necessary. Low yields could be improved by adjusting the temperature, reaction time, or the amount of oxidant.

Data Presentation: Summary of Reaction Conditions

EntryFunctionalizationCatalyst SystemDirecting GroupPositionCoupling PartnerYield (%)Reference(s)
1ArylationPd(OAc)₂ (10 mol%), Phen (10 mol%)N1-HC3Aryl Iodide/BromideGood-High[2][3]
2IodinationI₂, KOHN1-HC3-Quant.
3Alkenylation[Cp*RhCl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), Cu(OAc)₂N-PivaloylC7Acrylates, StyrenesGood-Exc.[4]

Note: Entry 3 is an adaptation of a protocol for indoles and serves as a starting point for 4-methoxyindazoles.

Conclusion and Future Outlook

The C-H activation of 4-methoxy substituted indazoles presents both opportunities and challenges. The electron-donating nature of the methoxy group can be harnessed to facilitate reactions but also complicates regiocontrol. The protocols outlined in this guide provide a solid foundation for researchers to explore the functionalization of this important heterocyclic scaffold. Future work in this area will likely focus on the development of more selective catalytic systems that can predictably functionalize any desired C-H bond on the 4-methoxyindazole core, potentially through the use of novel directing groups or ligand design. The insights gained from such studies will undoubtedly accelerate the discovery of new drug candidates and advanced materials.

References

  • O’Malley, D. P., Li, K., Tan, K. L., Wipf, P., & Itami, K. (2007). Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. Journal of the American Chemical Society, 129(15), 4762-4775. [Link]

  • Ben-Yahia, A., Naas, M., El Kazzouli, S., & Guillaumet, G. (2012). “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. Molecules, 17(12), 14755-14766. [Link]

  • Park, S., Kim, J., & Chang, S. (2015). Preliminary mechanistic investigation. ResearchGate. [Link]

  • Gandeepan, P., & Cheng, C. H. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Molecules, 27(15), 4942. [Link]

  • Yotphan, S., Bergman, R. G., & Ellman, J. A. (2008). A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide. Chemical Science, 3(5), 1549-1553. [Link]

  • Yotphan, S., Bergman, R. G., & Ellman, J. A. (2008). A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. Chemical Science. [Link]

  • Daugulis, O., & Zaitsev, V. G. (2005). Remote site-selective C–H activation directed by a catalytic bifunctional template. Angewandte Chemie International Edition, 44(27), 4046-4048. [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (2014). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Organic Preparations and Procedures International, 46(2), 99-153. [Link]

  • Wang, D. H., Wasa, M., Giri, R., & Yu, J. Q. (2010). Rhodium-Catalyzed Regioselective C7-Functionalization of Indole Derivatives with Acrylates by Using an N-Imino Directing Group. Angewandte Chemie International Edition, 49(29), 5247-5250. [Link]

  • Lazreg, F., & Cazin, C. S. (2015). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 20(4), 6336-6385. [Link]

  • Xu, L., Zhang, C., He, Y., Tan, L., & Ma, D. (2016). Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloylindoles. Angewandte Chemie International Edition, 55(1), 321-325. [Link]

  • Chen, X., Engle, K. M., Wang, D. H., & Yu, J. Q. (2009). A Simple and Versatile Amide Directing Group for C–H Functionalizations. Angewandte Chemie International Edition, 48(31), 5094-5115. [Link]

  • Li, X., & Wu, X. F. (2015). Transient Directing Groups for Transformative C-H Activation by Synergistic Metal Catalysis. Accounts of Chemical Research, 48(4), 1079-1090. [Link]

  • Li, B. J., & Dixneuf, P. H. (2013). Recent progress in Ru(Ⅱ)-catalyzed C-H activations with oxidizing directing groups. Chemical Society Reviews, 42(13), 5744-5767. [Link]

  • Ben-Yahia, A., Naas, M., El Kazzouli, S., & Guillaumet, G. (2012). Direct C-3-Arylations of 1H-Indazoles. European Journal of Organic Chemistry, 2012(36), 7075-7081. [Link]

  • Besset, T., Kuhl, N., & Gademann, K. (2015). Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview. Beilstein Journal of Organic Chemistry, 11, 1694-1736. [Link]

  • Xu, L., Zhang, C., He, Y., Tan, L., & Ma, D. (2016). Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloylindoles. Angewandte Chemie International Edition, 55(1), 321-325. [Link]

Sources

Troubleshooting & Optimization

Controlling N1 vs N2 regioselectivity in indazole alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Indazole Alkylation

A Researcher's Guide to Mastering N1 vs. N2 Regioselectivity

Welcome to the technical support center for synthetic chemistry. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of the challenges you face at the bench. The regioselective alkylation of indazoles is a frequent and often frustrating hurdle in medicinal chemistry and materials science.[1][2][3] The indazole core is a privileged scaffold, but its utility is entirely dependent on our ability to precisely control the position of substitution.

This guide is structured to address your most pressing questions, troubleshoot common experimental failures, and provide robust, field-proven protocols. We will explore the subtle interplay of electronic effects, sterics, and reaction conditions that govern whether an alkyl group attaches to the N1 or N2 position of the indazole ring.

Frequently Asked Questions (FAQs)

Q1: What makes the regioselective alkylation of indazoles so challenging?

The core of the problem lies in the electronic structure of the indazole ring system. Indazole exists in two tautomeric forms: the 1H-indazole and the 2H-indazole. The 1H-tautomer, which possesses a benzenoid structure, is generally the more thermodynamically stable form.[1][4][5] Upon deprotonation with a base, the resulting indazolide anion is an ambident nucleophile with significant electron density on both nitrogen atoms. This creates two competing reaction pathways for an incoming electrophile (the alkylating agent), often resulting in a mixture of N1 and N2-alkylated regioisomers.[6][7] Controlling the reaction outcome requires carefully tipping the balance in favor of one pathway over the other.

Q2: What are the key factors that control N1 vs. N2 regioselectivity?

The outcome of an indazole alkylation is not governed by a single factor, but by a delicate balance of several variables. Mastering this reaction means understanding how to manipulate these factors in concert:

  • Base and Counter-ion: The choice of base is paramount. Strong, non-coordinating bases with small counter-ions (like Na⁺ from NaH) can favor N1-alkylation, often through a chelation mechanism with a nearby substituent.[6][8]

  • Solvent: The solvent's polarity and ability to coordinate with the base's counter-ion play a crucial role. Non-polar, aprotic solvents like THF often promote N1 selectivity by encouraging the formation of tight ion pairs, while polar aprotic solvents like DMF can lead to mixtures by separating the ion pairs.[5][9]

  • Substituents (Steric & Electronic Effects): The nature and position of substituents on the indazole ring are powerful directing tools.

    • Steric Hindrance: Bulky groups at the C3 position can physically block the N2 position, thereby favoring alkylation at N1.[7]

    • Electronic Effects: Electron-withdrawing groups (EWGs), particularly at the C7 position, can significantly increase the acidity of the N1-proton and favor N2 alkylation.[9][10][11]

  • Nature of the Electrophile: While simple alkyl halides are common, specialized electrophiles can dictate the outcome. For instance, α-halo esters can allow for an equilibration process that favors the thermodynamically stable N1 product.[5][12] Conversely, reagents like alkyl 2,2,2-trichloroacetimidates under acidic conditions are highly selective for the N2 position.[13][14]

  • Temperature: Temperature can influence the balance between kinetic and thermodynamic control. Lower temperatures may favor the kinetically preferred N2 product, whereas higher temperatures can allow the reaction to equilibrate to the more thermodynamically stable N1 product.[4][7]

Q3: My target is an N1-alkylated indazole. What is the most reliable strategy?

For achieving high N1-selectivity, the most widely validated method is the use of sodium hydride (NaH) in an anhydrous, non-polar aprotic solvent like tetrahydrofuran (THF) .[8][9][11]

The rationale behind this choice is based on a proposed chelation-controlled mechanism. When an indazole bearing a coordinating group at the C3 position (e.g., ester, ketone, amide) is deprotonated by NaH, the sodium cation is believed to form a six-membered chelate between the N2 nitrogen and the C3 substituent's heteroatom.[5][8] This coordination complex sterically encumbers the N2 position, leaving the N1 position as the only accessible site for the incoming alkylating agent. This effect is so pronounced that for substrates like 3-carboxymethyl or 3-tert-butyl indazoles, N1 regioselectivity can exceed 99%.[9][11]

An excellent alternative, particularly for indazoles like methyl 5-bromo-1H-indazole-3-carboxylate, is the use of cesium carbonate (Cs₂CO₃) in dioxane at elevated temperatures (e.g., 90 °C) .[6][15] This system has also been shown to provide outstanding yields and selectivity for the N1 isomer.

Q4: I need to synthesize the N2-isomer. What conditions should I use?

While the N1-isomer is often the thermodynamic product, several reliable strategies exist to selectively form the N2-isomer:

  • Mitsunobu Reaction: This is a classic and highly effective method. Reacting the indazole with an alcohol in the presence of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like DIAD or DEAD consistently favors the formation of the N2-alkylated product.[5][9] This method is particularly valuable as it uses alcohols as the alkyl source.

  • Acid-Catalyzed Conditions: Certain modern protocols leverage acid catalysis to achieve remarkable N2 selectivity. For example, using trifluoromethanesulfonic acid (TfOH) as a catalyst with alkyl 2,2,2-trichloroacetimidates as the electrophile is a powerful method for installing primary, secondary, and even tertiary alkyl groups exclusively at the N2 position.[13][16] A similar TfOH-catalyzed reaction with diazo compounds also shows high N2 selectivity.[17]

  • Substituent-Directed Alkylation: As mentioned earlier, placing a strong electron-withdrawing group like a nitro (-NO₂) or ester (-CO₂Me) group at the C7 position of the indazole ring can electronically favor N2 alkylation, even under standard basic conditions.[2][9]

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Poor Regioselectivity (Mixture of N1 & N2 Isomers) 1. Suboptimal Base/Solvent Combination: Using K₂CO₃ or Cs₂CO₃ in DMF is known to produce mixtures.[6][18] 2. Reaction Conditions Favor Both Kinetic and Thermodynamic Pathways: The chosen temperature may not be optimal for selectivity.1. For N1: Switch to NaH in anhydrous THF.[8][11] Alternatively, try Cs₂CO₃ in dioxane.[6] 2. For N2: Switch to Mitsunobu conditions (PPh₃/DIAD) or an acid-catalyzed method if the electrophile is compatible.[9][17] 3. Analyze Substituent Effects: If your substrate has an EWG at C7, N2 may be electronically favored. If it has a chelating group at C3, N1 is strongly favored with NaH.[9][11]
Low or No Product Yield 1. Inactive Base: NaH is highly sensitive to moisture. 2. Poor Solvent Quality: Non-anhydrous solvents will quench the base and anion. 3. Insufficient Temperature: Some combinations, like Cs₂CO₃ in dioxane, require heating to be effective.[15] 4. Incompatible Base/Solvent: Using NaH in a protic solvent or K₂CO₃ in a non-polar solvent like THF can result in failure.[8]1. Use a fresh bottle of NaH or wash it with anhydrous hexanes before use. Handle strictly under an inert atmosphere. 2. Use freshly distilled or commercially available anhydrous solvents. 3. Gradually increase the reaction temperature, monitoring by TLC or LC-MS.[19] 4. Ensure your chosen base and solvent are compatible. For carbonate bases, consider switching from THF to DMF or acetonitrile.[19]
Reaction Not Going to Completion 1. Insufficient Equivalents of Reagents: Stoichiometry may be off. 2. Short Reaction Time: The reaction may be sluggish. 3. Steric Hindrance: A very bulky alkylating agent or indazole substituent may slow the reaction.1. Ensure you are using a slight excess of the base (e.g., 1.2 eq) and alkylating agent (e.g., 1.1-1.5 eq). 2. Allow the reaction to stir for a longer period (e.g., 16-24 hours), monitoring progress periodically.[6] 3. Consider increasing the reaction temperature to overcome the activation energy barrier.

Data Presentation: The Impact of Reaction Conditions

The choice of base and solvent is arguably the most critical decision in directing indazole alkylation. The following table summarizes typical outcomes for a model substrate, highlighting the dramatic effect of this combination.

Table 1: Effect of Base and Solvent on the N-Alkylation of a C3-Carboxylate Indazole

Indazole Substrate Alkylating Agent Base Solvent N1:N2 Ratio Reference(s)
Methyl 1H-indazole-3-carboxylate n-Pentyl bromide NaH THF >99:1 [5][9]
Methyl 1H-indazole-3-carboxylate n-Pentyl bromide Cs₂CO₃ DMF 69:31 [5]
Methyl 5-bromo-1H-indazole-3-carboxylate Isopropyl iodide NaH DMF 38:46 (yields) [3]
Methyl 5-bromo-1H-indazole-3-carboxylate Ethyl tosylate Cs₂CO₃ Dioxane >99:1 (96% yield) [1][15]

| 1H-Indazole | Isobutyl bromide | K₂CO₃ | DMF | 58:42 |[18] |

Key Mechanistic & Decision-Making Workflows

To successfully plan your experiment, it's helpful to visualize the decision-making process based on the factors we've discussed.

G cluster_1 Reaction Outcome Base Base & Solvent (e.g., NaH/THF vs K2CO3/DMF) N1 N1-Alkylation (Thermodynamic Product) Base->N1 NaH/THF Cs2CO3/Dioxane N2 N2-Alkylation (Kinetic Product) Base->N2 Acid-catalyzed (TfOH) Substituents Indazole Substituents (Steric & Electronic) Substituents->N1 C3-bulky/chelating group Substituents->N2 C7-EWG Electrophile Electrophile (e.g., Alkyl Halide vs Mitsunobu) Electrophile->N2 Mitsunobu (Alcohol/PPh3/DIAD) Conditions Reaction Conditions (Temp, Time) Conditions->N1 High Temp (Equilibration) G start Start: Plan Indazole Alkylation target What is your desired regioisomer? start->target n1_path Desired: N1-Isomer target->n1_path N1 n2_path Desired: N2-Isomer target->n2_path N2 c3_check Does the indazole have a C3-chelating/bulky group (e.g., -CO2R, -tBu)? n1_path->c3_check protocol2 Protocol 2: Consider Mitsunobu reaction (Alcohol, PPh3, DIAD). n2_path->protocol2 c7_check Does the indazole have a C7-electron-withdrawing group (e.g., -NO2)? c3_check->c7_check No protocol1 Protocol 1: Use NaH in anhydrous THF. High selectivity expected. c3_check->protocol1 Yes c7_check->protocol1 No (NaH/THF is still the best general choice) protocol3 Protocol 3: N2-alkylation is favored. Proceed with caution if N1 is desired. c7_check->protocol3 Yes protocol4 Protocol 4: Consider acid-catalyzed alkylation (e.g., TfOH). protocol2->protocol4 Alternatively

Caption: Decision workflow for selecting an indazole alkylation protocol.

Experimental Protocols

Protocol 1: Highly Selective N1-Alkylation using NaH in THF

This protocol is optimized for achieving high N1-regioselectivity and is particularly effective for indazoles with C3-substituents like esters or amides. [6][8][9] Materials:

  • Substituted 1H-indazole (1.0 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate, Brine

Procedure:

  • To a flame-dried round-bottom flask under an inert nitrogen or argon atmosphere, add the 1H-indazole (1.0 equiv).

  • Add anhydrous THF to achieve a concentration of approximately 0.1 M.

  • Cool the solution to 0 °C using an ice bath.

  • CAUTION: Hydrogen gas is evolved in the next step. Ensure adequate ventilation. Carefully add the NaH (1.2 equiv) portion-wise to the stirred solution.

  • Allow the suspension to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Re-cool the mixture to 0 °C and add the alkylating agent (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor reaction completion by TLC or LC-MS.

  • Upon completion, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (silica gel) to yield the pure N1-alkylated product.

Protocol 2: Highly Selective N2-Alkylation via Mitsunobu Reaction

This protocol provides reliable access to the N2-regioisomer using an alcohol as the alkyl source. [5][6][9] Materials:

  • Substituted 1H-indazole (1.0 equiv)

  • Alcohol (1.5 - 2.3 equiv)

  • Triphenylphosphine (PPh₃, 1.5 - 2.0 equiv)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 - 2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve the 1H-indazole (1.0 equiv), the desired alcohol (1.5 equiv), and PPh₃ (1.5 equiv) in anhydrous THF (approx. 0.3 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DIAD (1.5 equiv) in THF dropwise to the stirred solution. An initial color change (e.g., to yellow/orange) is often observed.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor for the consumption of the starting material by TLC or LC-MS.

  • After completion, remove the solvent under reduced pressure. The crude residue will contain the product along with triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.

  • Purify the resulting residue directly by flash column chromatography (silica gel) to isolate the pure N2-alkylated product.

References

  • Lu, H., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954. Available at: [Link]

  • Keating, A. D., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. Available at: [Link]

  • Keating, A. D., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Available at: [Link]

  • Yang, B., et al. (2017). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Indian Journal of Heterocyclic Chemistry, 27(3). Available at: [Link]

  • Keating, A. D., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Available at: [Link]

  • Hunt, J. T., et al. (2004). Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. ChemInform. Available at: [Link]

  • Wang, Y., et al. (2021). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications. Available at: [Link]

  • Keating, A. D., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PubMed. Available at: [Link]

  • Lu, H., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. PMC. Available at: [Link]

  • Smith, C. D., et al. (2024). Development of a selective and scalable N1-indazole alkylation. Reaction Chemistry & Engineering. Available at: [Link]

  • Keating, A. D., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]

  • Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. ResearchGate. Available at: [Link]

  • Xu, S., et al. (2025). Metal-Free, Regiodivergent N-Alkylation of 1H-Indazoles Enabled by Brønsted Acid Catalysis. Organic Letters. Available at: [Link]

  • Lu, H., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. PMC. Available at: [Link]

  • Smith, C. D., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing. Available at: [Link]

  • Keating, A. D., et al. (2021). Effect of base, solvent, and temperature. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Debromination in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with a common but often problematic side reaction: debromination (also known as hydrodehalogenation). As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is debromination in the context of Suzuki coupling, and why is it a significant problem?

A1: Debromination is an undesired side reaction where the bromine atom on your aryl or vinyl bromide is replaced by a hydrogen atom.[1][2] This leads to the formation of a reduced, non-coupled byproduct, which directly lowers the yield of your desired product and introduces a significant purification challenge.[1] The plausible mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by the transfer of a hydride ligand to the palladium complex and subsequent reductive elimination to yield the debrominated product.[3]

Q2: What are the primary factors that promote this debromination side reaction?

A2: Several key factors can tip the balance in favor of debromination over the desired cross-coupling:

  • Choice of Base: The strength and type of base are critical. Strong bases, particularly in the presence of protic solvents like water or alcohols, can generate hydride donor species that facilitate debromination.[1][3]

  • Catalyst and Ligand System: The electronic and steric properties of the palladium catalyst and its coordinating ligand significantly influence the relative rates of cross-coupling versus debromination.[1][3] Electron-rich and bulky ligands can sometimes favor debromination.[1]

  • Reaction Temperature and Time: Higher temperatures and extended reaction times can increase the likelihood of side reactions, including debromination.[1][2][3]

  • Presence of Protic Solvents: Solvents like water and alcohols can act as a source of protons or hydrides, which can contribute to the debromination pathway.[3]

  • Substrate Reactivity: The electronic properties of your aryl bromide and the stability of the boronic acid partner play a crucial role.[3] If the boronic acid is prone to degradation (protodeborylation), the concentration of the active coupling partner decreases, giving more opportunity for side reactions like debromination to occur.[3]

Q3: My starting material is a nitrogen-containing heterocycle (e.g., pyrrole, imidazole). Does this make debromination more likely?

A3: Yes, unprotected N-H groups on heterocyclic substrates can complicate Suzuki couplings. For instance, with pyrroles, debromination can be a significant issue without N-protection.[4] The acidic proton can interfere with basic reagents, and the nitrogen can coordinate to the palladium center, altering the catalytic cycle.[1] Protecting the nitrogen with a suitable group, such as a Boc or SEM group, is often an effective strategy to suppress debromination.[3][4]

Q4: I'm observing significant protodeborylation of my boronic acid alongside debromination of my aryl bromide. Are these related?

A4: While they are distinct side reactions, they can be interconnected. Protodeborylation is the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond, and is a major undesired side reaction in Suzuki couplings.[5][6] If your boronic acid is unstable and readily undergoes protodeborylation, its concentration in the reaction mixture decreases.[5] This can slow down the transmetalation step of the Suzuki cycle. A slower transmetalation means the organopalladium(II) intermediate formed after oxidative addition has a longer lifetime, increasing the probability of it undergoing a competing debromination pathway.

Troubleshooting Guides

Issue 1: Significant formation of the debrominated byproduct.

This is the most common issue. Your reaction is working, but a substantial portion of your aryl bromide is being converted to the corresponding arene.

Systematic Troubleshooting Workflow

start High Debromination Observed step1 Optimize Base start->step1 step2 Screen Catalyst & Ligand step1->step2 If still high end_success Debromination Minimized step1->end_success Problem Solved step3 Adjust Reaction Conditions (Temperature & Solvent) step2->step3 If still high step2->end_success Problem Solved step4 Verify Boronic Acid Quality step3->step4 If still high step3->end_success Problem Solved step4->end_success Problem Solved end_fail Consult Further (e.g., N-Protection) step4->end_fail If all else fails

Caption: A logical workflow for troubleshooting debromination.

Detailed Troubleshooting Steps:
  • Optimize the Base: The base is often the first and most impactful parameter to adjust.

    • Recommendation: Switch from strong bases like alkoxides (e.g., NaOEt, t-BuOK) to milder inorganic bases.[2][3] Cesium fluoride (CsF), potassium phosphate (K₃PO₄), or potassium carbonate (K₂CO₃) are excellent starting points.[1][3][7]

    • Causality: Stronger bases can generate hydride species that are direct precursors to debromination.[3] Weaker inorganic bases are less prone to this and are often effective in promoting the desired coupling.[3]

  • Screen Catalyst and Ligand Combinations: The palladium source and its associated ligand dictate the catalyst's reactivity and selectivity.

    • Recommendation: If using electron-rich, bulky phosphine ligands, consider switching to less electron-donating alternatives.[1] For challenging couplings, pre-formed catalysts or modern ligand systems (e.g., Buchwald or PEPPSI-type catalysts) can offer improved stability and efficiency, which can indirectly suppress side reactions.[8][9]

    • Causality: The ligand influences every step of the catalytic cycle.[10] Electron-rich ligands facilitate oxidative addition, which is necessary, but can sometimes also promote the reductive elimination pathway leading to debromination.[1][11] The goal is to find a ligand that accelerates the desired C-C bond formation to outcompete the C-H formation.

  • Adjust Reaction Conditions (Temperature & Solvent):

    • Recommendation: Attempt the reaction at a lower temperature for a longer duration.[1][3] High temperatures can favor the higher activation energy pathways of side reactions.[3] Also, consider switching from protic to aprotic solvents (e.g., dioxane, THF, toluene) to minimize the availability of potential hydride donors.[3][11]

    • Causality: Lowering the temperature can increase the selectivity of the desired reaction pathway.[3] Aprotic solvents reduce the pool of available protons and hydrides that can participate in debromination.[3]

  • Verify Boronic Acid/Ester Quality: The stability of your coupling partner is crucial.

    • Recommendation: Check the purity of your boronic acid or ester via NMR or LC-MS. Boronic acids can degrade over time, especially if not stored properly, leading to protodeborylation.[3] Consider using more stable boronic esters (e.g., pinacol or MIDA esters) or trifluoroborate salts, which are less prone to protodeboronation.[12][13]

    • Causality: If the boronic acid degrades, its effective concentration decreases.[3] This slows the transmetalation step, leaving the organopalladium intermediate vulnerable to debromination for a longer period.[3]

Issue 2: Low or no conversion to the desired product, with or without debromination.

If your reaction is not proceeding at all, the problem lies with the fundamental steps of the catalytic cycle.

Troubleshooting Low Conversion

start Low or No Conversion step1 Check Catalyst Activity start->step1 step2 Verify Reagent Purity step1->step2 If catalyst is active end_success Improved Conversion step1->end_success Conversion Observed step3 Modify Reaction Conditions (Temperature, Solvent, Stirring) step2->step3 If reagents are pure step2->end_success Conversion Observed step4 Ensure Base Solubility & Activity step3->step4 If still no improvement step3->end_success Conversion Observed step4->end_success Conversion Observed end_fail Re-evaluate Substrate Compatibility step4->end_fail If still no improvement

Caption: A systematic approach to address low conversion.

Detailed Troubleshooting Steps:
  • Check Catalyst Activity: The active Pd(0) species is sensitive to air and can be easily deactivated.

    • Recommendation: Use a fresh batch of catalyst or a pre-catalyst known for its air and moisture stability.[3] Crucially, ensure the reaction mixture is thoroughly degassed to remove oxygen, which can oxidize and kill the catalyst.[3]

    • Causality: The catalytic cycle relies on the Pd(0) species.[3] If it is not generated efficiently or is deactivated by oxygen, the reaction will not initiate.

  • Verify Reagent Purity: Impurities can poison the catalyst.

    • Recommendation: Confirm the purity of both the aryl bromide and the boronic acid/ester by NMR or LC-MS.[3]

    • Causality: Impurities in the starting materials can act as catalyst poisons or engage in their own side reactions, halting the desired transformation.[3]

  • Modify Reaction Conditions:

    • Recommendation: Incrementally increase the reaction temperature.[3][14] If solubility is a concern, screen alternative solvents like DMF or DME.[3] For heterogeneous reactions, ensure vigorous stirring.[3]

    • Causality: Higher temperatures can help overcome activation energy barriers.[3] All reactants must be sufficiently soluble to interact effectively.

  • Ensure Base Solubility and Activity: The base is essential for the transmetalation step.

    • Recommendation: For inorganic bases like K₂CO₃ or K₃PO₄, a small amount of water is often required to facilitate their activity.[3] If running an anhydrous system, consider a soluble organic base or a different inorganic base that is soluble in your chosen solvent.

    • Causality: The base activates the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[15] If the base is inactive due to poor solubility, the catalytic cycle will stall.[3]

Data & Protocols

Table 1: Influence of Reaction Parameters on Debromination
ParameterCondition Favoring DebrominationRecommended Change to Minimize DebrominationRationale
Base Strong, alkoxide bases (e.g., NaOEt, t-BuOK)[3]Weaker, inorganic bases (e.g., K₃PO₄, K₂CO₃, CsF)[1][3]Reduces the formation of hydride donor species.[3]
Temperature High temperatures (>100 °C)[1][2]Lower temperatures (e.g., Room Temp to 80 °C)[1]Increases selectivity for the desired lower activation energy pathway.[3]
Ligand Electron-rich, bulky phosphines[1]Less electron-donating phosphines; screen modern ligands.Balances the rates of the catalytic cycle steps to favor C-C coupling.
Solvent Protic solvents (e.g., alcohols)[3]Aprotic solvents (e.g., Dioxane, Toluene, THF)[3]Minimizes the availability of external hydride/proton sources.[3]
Boronic Acid Unstable Boronic AcidsUse stable boronic esters (Pinacol, MIDA) or trifluoroborates.[12][13]Ensures a steady concentration of the coupling partner, promoting transmetalation over side reactions.[3]
Experimental Protocol: General Procedure for Minimizing Debromination

This protocol provides a robust starting point for a Suzuki-Miyaura coupling where debromination is a concern. Optimization for specific substrates will likely be necessary.

Reaction Scheme:

Ar-Br + Ar'-B(OR)₂ --(Pd Catalyst, Ligand, Base)--> Ar-Ar'

  • Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), the arylboronic acid or boronic ester (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is a critical step to remove oxygen.

  • Solvent Addition: Add degassed, anhydrous aprotic solvent (e.g., Dioxane or Toluene, to achieve ~0.1 M concentration) via syringe. If using a base like K₃PO₄, a small amount of degassed water (e.g., 10% v/v) may be beneficial for solubility and activity.

  • Catalyst Addition: In a separate vial under an inert atmosphere, prepare a stock solution of the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%). Add the required amount of this solution to the reaction vessel.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 80 °C) and stir.[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of starting material and the formation of both the desired product and the debrominated byproduct.

  • Work-up: Upon completion, cool the reaction to room temperature. Perform a standard aqueous workup, for example, by diluting with an organic solvent like ethyl acetate and washing with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Analysis: Purify the crude product by column chromatography or recrystallization. Analyze the purified product and crude mixture by ¹H NMR and/or LC-MS to quantify the yield and the ratio of the desired product to the debrominated byproduct.[1]

By systematically addressing the factors outlined in this guide, you can effectively troubleshoot and minimize debromination, leading to higher yields and cleaner reactions in your Suzuki coupling endeavors.

References

Sources

Technical Support Center: Recrystallization of 3-Bromo-6-iodo-4-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the recrystallization of 3-Bromo-6-iodo-4-methoxy-1H-indazole (CAS No. 1365272-36-8). Given the limited availability of specific physical and solubility data for this compound in public literature, this guide emphasizes a systematic and principles-based approach to developing a robust recrystallization protocol. We will cover solvent selection strategies, detailed experimental procedures, and troubleshooting common issues encountered during the purification of this and structurally related indazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in recrystallizing 3-Bromo-6-iodo-4-methoxy-1H-indazole?

The main challenge lies in the absence of established, specific recrystallization protocols for this particular molecule. Its multifunctional nature, featuring a polar indazole core, a methoxy group, and two different halogen atoms (bromo and iodo), results in a unique solubility profile that requires empirical determination. The key is to identify a solvent or solvent system where the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.

Q2: What are the best starting points for selecting a recrystallization solvent?

Based on the "like dissolves like" principle and data from related substituted indazoles, a logical starting point is to screen a range of solvents with varying polarities.[1] For a compound like 3-Bromo-6-iodo-4-methoxy-1H-indazole, which possesses both polar and non-polar characteristics, single-solvent systems might be less effective than mixed-solvent systems.

A patent for separating and purifying substituted indazole isomers suggests that mixed solvents are effective. Specifically, combinations of acetone, ethanol, methanol, acetonitrile, or tetrahydrofuran with water have proven successful for various indazole derivatives.[2]

Q3: How do I perform a systematic solvent screen?

A systematic approach is crucial. The following protocol outlines a small-scale solvent screening experiment to efficiently identify a suitable recrystallization solvent or solvent pair.

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

This protocol is designed to quickly assess the suitability of various solvents for the recrystallization of 3-Bromo-6-iodo-4-methoxy-1H-indazole.

Materials:

  • Crude 3-Bromo-6-iodo-4-methoxy-1H-indazole

  • A selection of test solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, heptane, water)

  • Small test tubes or vials

  • Heating block or water bath

  • Vortex mixer

  • Ice bath

Procedure:

  • Place a small amount (approx. 10-20 mg) of the crude compound into several separate test tubes.

  • To each tube, add a different solvent dropwise (starting with ~0.5 mL).

  • Observe the solubility at room temperature. A good candidate solvent will not dissolve the compound at this stage.

  • Gently heat the tubes with agitation (vortexing) and continue to add the solvent dropwise until the solid dissolves completely. Note the approximate volume of solvent required.

  • Allow the clear solutions to cool slowly to room temperature.

  • If crystals do not form, try scratching the inside of the test tube with a glass rod or placing the tube in an ice bath.

  • Observe the quality and quantity of the crystals formed. An ideal solvent will yield a good crop of well-defined crystals.

Protocol 2: Single-Solvent Recrystallization

Once a suitable single solvent has been identified from the screening process, the following procedure can be used for larger-scale purification.

Procedure:

  • Place the crude 3-Bromo-6-iodo-4-methoxy-1H-indazole in an Erlenmeyer flask.

  • Add the chosen solvent in small portions while heating the mixture to a gentle boil. Continue adding solvent until the compound just dissolves.

  • If colored impurities are present, cool the solution slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Perform a hot gravity filtration to remove any insoluble impurities and the activated charcoal.

  • Allow the filtrate to cool slowly and undisturbed to room temperature to promote the formation of large, pure crystals.

  • Once crystallization appears complete, cool the flask in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the ice-cold solvent.

  • Dry the purified crystals under vacuum.

Protocol 3: Mixed-Solvent Recrystallization

If no single solvent is ideal, a mixed-solvent system is often effective. This typically involves a "good" solvent in which the compound is soluble and a "poor" or "anti-solvent" in which it is insoluble.[3]

Procedure:

  • Dissolve the crude compound in the minimum amount of the hot "good" solvent.

  • While keeping the solution hot, add the "poor" solvent dropwise until the solution becomes cloudy (turbid).

  • Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collect the crystals by vacuum filtration, wash with a small amount of the ice-cold "poor" solvent (or a mixture of the two solvents), and dry.

Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of 3-Bromo-6-iodo-4-methoxy-1H-indazole and provides practical solutions.

Problem Possible Cause(s) Solution(s)
No crystals form upon cooling - Too much solvent was used.- The solution is supersaturated.- Boil off some of the solvent to increase the concentration and allow to cool again.- Scratch the inner wall of the flask with a glass rod.- Add a seed crystal of the pure compound.
"Oiling out" (formation of an oil instead of crystals) - The boiling point of the solvent is too close to the melting point of the compound.- The compound is precipitating out of solution too quickly.- High concentration of impurities.- Reheat the solution to dissolve the oil and add more of the "good" solvent (in a mixed-solvent system) or a more polar solvent.[4]- Allow the solution to cool more slowly.- Consider purifying the crude material by another method (e.g., column chromatography) first.
Low recovery of purified compound - Too much solvent was used, and a significant amount of the compound remains in the mother liquor.- Premature crystallization during hot filtration.- Incomplete crystallization.- Concentrate the mother liquor and cool to obtain a second crop of crystals.- Use a pre-heated funnel for hot filtration and use a slight excess of solvent.- Ensure the solution is thoroughly cooled in an ice bath before filtration.
Crystals are colored - Colored impurities are present in the crude material.- Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb the desired product, so use it sparingly.

Data Presentation

Solvent Solubility at Room Temp. Solubility at Boiling Crystal Formation on Cooling Notes
EthanolSparingly SolubleSolubleGood crystalsPromising single solvent
WaterInsolubleInsolubleN/APotential "poor" solvent
TolueneSparingly SolubleSolubleOiled outTry slower cooling
HeptaneInsolubleInsolubleN/APotential "poor" solvent
AcetoneSolubleVery SolublePoor recoveryGood "good" solvent
Ethyl AcetateSparingly SolubleSolubleSmall needles
Mixed Solvents
Acetone/Water--Excellent crystalsGood for mixed-solvent system
Ethanol/Water--Good crystalsGood for mixed-solvent system

Visualizations

Recrystallization Workflow

The following diagram illustrates the general workflow for recrystallization.

Recrystallization_Workflow A Start: Crude Solid B Dissolve in Minimum Hot Solvent A->B C Hot Gravity Filtration (if insoluble impurities) B->C D Slow Cooling to Room Temperature C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with Ice-Cold Solvent F->G H Dry Crystals G->H I End: Pure Crystals H->I

Caption: General experimental workflow for recrystallization.

Solvent Selection Decision Tree

This diagram provides a decision-making framework for selecting an appropriate recrystallization solvent.

Solvent_Selection cluster_0 A Is the compound soluble in a hot solvent? B Is the compound insoluble in the same cold solvent? A->B Yes D Is the compound very soluble in all tested solvents? A->D No C Use as a single recrystallization solvent B->C Yes B->D No E Find a miscible 'poor' solvent (antisolvent) D->E Yes G Is the compound insoluble in all tested solvents? D->G No F Use a mixed-solvent system E->F H Find a miscible 'good' solvent G->H Yes I Continue screening other solvents G->I No H->F

Caption: Decision tree for recrystallization solvent selection.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Reddit. Go-to recrystallization solvent mixtures. Available at: [Link]

  • Google Patents. CN101948433A - Method for separating and purifying substituted indazole isomers.
  • University of York, Department of Chemistry. Mixed-solvent recrystallisation. Available at: [Link]

  • UCLA Chemistry. Crystallization. Available at: [Link]

Sources

Validation & Comparative

Technical Guide: LC-MS/MS Characterization of Bromo-Iodo-Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: LC-MS Fragmentation Pattern of Bromo-Iodo-Indazoles Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and DMPK Researchers.

Executive Summary

Bromo-iodo-indazoles are critical bifunctional scaffolds in drug discovery, particularly for kinase inhibitors (e.g., Axitinib derivatives). Their utility lies in the differential reactivity of the halogen atoms—Iodine (C–I) and Bromine (C–Br)—allowing for sequential cross-coupling reactions (Suzuki, Buchwald-Hartwig).

This guide compares the mass spectrometric behaviors of these scaffolds, focusing on fragmentation hierarchies , ionization mode selection (ESI vs. APCI) , and isomer differentiation . It provides a self-validating workflow to confirm regio-chemistry and purity.

The Isotopic "Fingerprint": Theoretical Grounding

Before analyzing fragmentation, the presence of bromo-iodo-indazoles is confirmed via their unique isotopic signature. Unlike standard organic molecules, the interplay between Bromine’s isotopes and Iodine’s monoisotopic nature creates a distinct predictive pattern.

Comparative Isotope Profiles
FeatureBromine (

)
Iodine (

)
Combined (Br + I)
Natural Abundance ~50.7% / 49.3%100%1:1 Doublet
Mass Shift +2 Da separationN/AM and M+2 peaks of equal intensity
Defect Negative mass defectLarge positive defectDistinctive mass defect shift

Diagnostic Check:

  • Step 1: Locate the parent ion

    
    .
    
  • Step 2: Verify the "Twin Peak" pattern (1:1 ratio separated by 2 Da).

  • Step 3: If the pattern is 3:1 (M:M+2), you have Chlorine, not Bromine.[1] If there is no split, you have lost the Bromine.

Fragmentation Hierarchy: The "Weakest Link" Principle

In Collision-Induced Dissociation (CID), fragmentation is governed by bond dissociation energy (BDE). The comparison below highlights the predictable hierarchy of loss for bromo-iodo-indazoles.

Comparative Bond Stabilities (CID Susceptibility)
Bond TypeApprox. BDE (kcal/mol)MS/MS Outcome
C–I (Aryl) ~65Primary Loss: Cleaves first. Loss of

(radical, 127 Da) or HI (acid, 128 Da).
C–Br (Aryl) ~81Secondary Loss: Cleaves after Iodine. Loss of

(79/81 Da) or HBr (80/82 Da).
Indazole Ring >100Tertiary Loss: Ring opening (RDA) or loss of HCN (27 Da) occurs only at high collision energies.
Mechanism of Neutral Loss

In ESI (positive mode), even-electron ions


 tend to eliminate neutral molecules to maintain charge stability. However, poly-halogenated aromatics often exhibit radical losses due to the stability of the resulting distonic ions.
  • Pathway A (Radical Loss):

    
    
    
  • Pathway B (Acid Loss):

    
    
    

Expert Insight: The loss of Iodine is so rapid that it often occurs in-source (before the collision cell) if cone voltages are too high. This can lead to false identification of the de-iodinated species as the parent.

Visualization: Fragmentation Pathways

The following diagram illustrates the sequential fragmentation logic for a generic 3-bromo-5-iodo-1H-indazole.

FragmentationPathway Parent Parent Ion [M+H]+ (Contains Br + I) 1:1 Isotope Pattern Inter_Radical Intermediate A [M+H - I•]+ (Distonic Radical Cation) Retains Br Pattern Parent->Inter_Radical Loss of I• (127 Da) Weakest Bond Inter_Neutral Intermediate B [M+H - HI]+ (Even-Electron Cation) Retains Br Pattern Parent->Inter_Neutral Loss of HI (128 Da) Common in ESI Core Dehalogenated Core [Indazole+H]+ No Isotope Split Inter_Radical->Core Loss of Br• (79/81 Da) Inter_Neutral->Core Loss of HBr (80/82 Da) RingFrag Ring Cleavage Loss of HCN (-27 Da) Core->RingFrag High Energy CID

Figure 1: Sequential fragmentation showing the priority of Iodine loss followed by Bromine, governed by bond dissociation energies.

Comparative Analysis: ESI vs. APCI

Choosing the correct ionization source is critical for indazoles, which can vary in basicity depending on N-protection.

FeatureElectrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI)
Target Analyte Free 1H-indazoles (Basic N).N-alkylated or N-protected indazoles (Non-polar).
Mechanism Protonation in liquid phase.Proton transfer in gas phase (Corona discharge).
Fragmentation Softer. Preserves the C-I bond in the parent ion.Harder. Often causes in-source de-iodination .
Sensitivity High for polar species.Better for hydrophobic precursors (e.g., SEM/Boc protected).
Recommendation Preferred for metabolic studies and structural confirmation.Preferred for synthetic intermediates lacking basic sites.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to differentiate isomers (e.g., 3-iodo-5-bromo vs. 3-bromo-5-iodo) and confirm halogenation.

Materials
  • LC System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

  • Column: C18 Reverse Phase (High carbon load preferred for halogen separation), 1.7 µm particle size.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Proton source).

    • B: Acetonitrile (MeOH can suppress ionization in halogenated species).

Step-by-Step Method
  • Source Optimization (The "Soft" Start):

    • Set Source Temperature < 350°C. High heat promotes C-I cleavage.

    • Set Cone Voltage/Fragmentor low (e.g., 80-100V).

    • Validation: Inject a standard. If the spectrum shows high abundance of [M-I], lower the voltage.

  • Data Dependent Acquisition (DDA):

    • Trigger MS/MS on the most intense doublet (M, M+2).

    • Use Stepped Collision Energy (SCE): 15, 30, 45 eV.

      • Why? Low CE confirms the parent; High CE reveals the core indazole structure.

  • Isomer Differentiation Logic (3-Halo vs. Benzene-Halo):

    • C3-Halogens: The C3 position on the pyrazole ring is electronically distinct. C3-Iodo often leaves more readily than C5-Iodo due to the adjacent nitrogen's influence.

    • N-Alkylation: If the N1 is alkylated, the loss of the alkyl group typically competes with halogen loss.

Decision Tree: Isomer & Structure Confirmation

Use this logic flow to interpret your LC-MS data.

DecisionTree Start Spectrum Acquired [M+H]+ CheckIso Isotope Pattern 1:1 Doublet? Start->CheckIso NoIso Not Bromo-Iodo (Check Cl or Mono-halo) CheckIso->NoIso No YesIso Calculate Mass Defect CheckIso->YesIso Yes FragCheck MS/MS: Primary Loss? YesIso->FragCheck Loss127 Loss of 127/128 Da (Iodine) FragCheck->Loss127 Dominant Loss79 Loss of 79/80 Da (Bromine) FragCheck->Loss79 Dominant Conclusion1 Standard Behavior C-I bond intact in source Loss127->Conclusion1 Conclusion2 Unusual! Check for C-Br activation or incorrect assignment Loss79->Conclusion2

Figure 2: Workflow for confirming bromo-iodo-indazole identity based on isotopic patterns and primary neutral loss.

References

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.
  • NIST Mass Spectrometry Data Center . Fragmentation of Halogenated Aromatics. National Institute of Standards and Technology.[2] [Link]

  • Holčapek, M., et al. (2010). "Structural characterization of isomeric N-oxide metabolites of indazole derivatives by LC-MS/MS." Journal of Mass Spectrometry.
  • ChemGuide . Mass Spectra - The M+2 Peak. (Explanation of Br/Cl isotope ratios). [Link]

  • ResearchGate Discussions . ESI vs APCI for halogenated heterocycles. [Link]

Sources

A Comparative Guide to HPLC Purity Standards for 3-Bromo-6-iodo-4-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 3-Bromo-6-iodo-4-methoxy-1H-indazole, a key intermediate in pharmaceutical synthesis. We will explore the rationale behind method development, compare its performance against alternative analytical techniques, and provide supporting data to ensure scientific integrity and trustworthiness in your analytical workflows.

The Critical Role of Purity in Pharmaceutical Intermediates

3-Bromo-6-iodo-4-methoxy-1H-indazole is a complex halogenated heterocyclic compound, often utilized as a molecular building block in the synthesis of Active Pharmaceutical Ingredients (APIs).[1] The purity of such intermediates is paramount, as impurities can be carried through subsequent synthetic steps, potentially impacting the safety, efficacy, and stability of the final drug product.[2][3] Regulatory bodies, guided by the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities in new drug substances.[4][5]

The ICH Q3A(R2) guideline categorizes impurities into organic, inorganic, and residual solvents.[3][5] It also sets thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[2][3] For a typical small molecule drug, the identification threshold can be as low as 0.10%, necessitating highly sensitive and specific analytical methods.[3]

Understanding Potential Impurities in 3-Bromo-6-iodo-4-methoxy-1H-indazole

To develop a robust purity testing method, one must first understand the potential impurities that can arise from the synthetic route. A plausible synthesis of 3-Bromo-6-iodo-4-methoxy-1H-indazole may involve the bromination and iodination of a methoxy-indazole precursor.

A hypothetical synthetic pathway is outlined below:

A 4-Methoxy-1H-indazole B 6-Iodo-4-methoxy-1H-indazole A->B Iodination (e.g., I2, KOH) C 3-Bromo-6-iodo-4-methoxy-1H-indazole B->C Bromination (e.g., NBS)

Caption: Plausible synthetic route for 3-Bromo-6-iodo-4-methoxy-1H-indazole.

Based on this, potential process-related impurities could include:

  • Starting Materials: Unreacted 4-Methoxy-1H-indazole.

  • Intermediates: 6-Iodo-4-methoxy-1H-indazole.

  • By-products:

    • Isomeric Impurities: 3-Bromo-4-methoxy-1H-indazole (from incomplete iodination followed by bromination), Di-bromo or Di-iodo species.

    • Degradation Products: Potential for hydrolysis or photolysis products if the compound is unstable under certain conditions.[3]

  • Reagents and Residual Solvents: Traces of N-Bromosuccinimide (NBS), iodine, potassium hydroxide, and solvents used in the synthesis and purification.[6]

High-Performance Liquid Chromatography (HPLC) as the Gold Standard

HPLC is the most widely used technique for assessing the purity of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy.[7][8] A well-developed HPLC method can separate the main compound from its closely related impurities, allowing for their detection and quantification.[9]

Proposed HPLC Method for 3-Bromo-6-iodo-4-methoxy-1H-indazole

The following reversed-phase HPLC (RP-HPLC) method is proposed for the purity analysis of 3-Bromo-6-iodo-4-methoxy-1H-indazole. The choice of a C18 column is based on the hydrophobic nature of the analyte, and a gradient elution is employed to ensure the separation of impurities with a wide range of polarities.[10]

Experimental Protocol: RP-HPLC Method

  • Sample Preparation:

    • Accurately weigh and dissolve 10 mg of 3-Bromo-6-iodo-4-methoxy-1H-indazole in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

    • Further dilute the stock solution with the mobile phase (initial conditions) to a final concentration of 0.1 mg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Instrument: A standard HPLC system with a quaternary pump, autosampler, temperature-controlled column compartment, and a Diode Array Detector (DAD).[10]

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0 40
      15 90
      18 90
      18.1 40

      | 25 | 40 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • The purity is calculated using the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

A Sample Preparation (Dissolve, Dilute, Filter) B HPLC Injection A->B C Chromatographic Separation (C18 Column, Gradient Elution) B->C D DAD Detection (254 nm) C->D E Data Analysis (Area % Purity) D->E

Caption: Workflow for the HPLC analysis of 3-Bromo-6-iodo-4-methoxy-1H-indazole.

Comparison with Alternative Analytical Techniques

While HPLC is the primary method for purity determination, other techniques can provide complementary information or may be more suitable for specific types of impurities.

TechniquePrincipleAdvantages for 3-Bromo-6-iodo-4-methoxy-1H-indazoleLimitations
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase.High resolution for isomeric impurities, robust, and quantitative.[7][11]May not detect impurities without a UV chromophore. Co-elution of impurities can occur.
LC-MS HPLC coupled with a mass spectrometer.Provides molecular weight information for impurity identification. Highly sensitive and specific.[8][12]Quantitative response can vary between compounds. More complex and expensive instrumentation.
Gas Chromatography (GC) Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Excellent for analyzing volatile impurities like residual solvents.[8][12]Not suitable for non-volatile compounds like the target molecule without derivatization.
Nuclear Magnetic Resonance (NMR) Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Provides detailed structural information for impurity identification and can be used for quantitative analysis (qNMR) without a reference standard for the impurity.[8][12]Lower sensitivity compared to HPLC and MS. Complex mixtures can lead to overlapping signals.
Capillary Electrophoresis (CE) Separation based on the differential migration of charged species in an electric field.High separation efficiency and low sample consumption.[8][12]Can have lower reproducibility compared to HPLC. Less suitable for neutral compounds.

Hypothetical Performance Data Comparison

The following table presents a hypothetical comparison of the performance of these methods for the analysis of a 3-Bromo-6-iodo-4-methoxy-1H-indazole sample containing 0.2% of the 6-Iodo-4-methoxy-1H-indazole intermediate impurity.

ParameterHPLC-UVLC-MSqNMR
Limit of Detection (LOD) 0.02%0.005%0.1%
Limit of Quantification (LOQ) 0.05%0.015%0.3%
Precision (%RSD) < 2%< 5%< 3%
Accuracy (% Recovery) 98-102%95-105%97-103%
Impurity Identification Based on retention time relative to a standard.Based on mass-to-charge ratio and fragmentation pattern.Based on unique chemical shifts and coupling constants.

Self-Validating Systems and Trustworthiness

To ensure the trustworthiness of the analytical results, the HPLC method must be validated according to ICH Q2(R1) guidelines. This involves demonstrating the method's specificity, linearity, range, accuracy, precision, and robustness. A well-validated method acts as a self-validating system, providing confidence in the reported purity values.[5]

Conclusion

The determination of purity for pharmaceutical intermediates like 3-Bromo-6-iodo-4-methoxy-1H-indazole requires a robust and well-validated analytical method. Reversed-phase HPLC with UV detection stands as the gold standard for this purpose, offering a balance of high resolution, sensitivity, and quantitative accuracy. While techniques like LC-MS and NMR provide valuable complementary information for impurity identification, a validated HPLC method remains the cornerstone of quality control in a drug development setting. By understanding the potential impurities and employing a systematic approach to method development and validation, researchers can ensure the quality and consistency of their intermediates, ultimately contributing to the safety and efficacy of the final pharmaceutical product.

References

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
  • (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances.
  • (2024, October 31). ICH Q3A Guideline for Impurities in New Drug Substances. YouTube.
  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
  • SciSpace. Effective HPLC method development.
  • (2020, November 15).
  • Tekewe, A., Singh, S., Singh, M., Mohan, U., & Banerjee, U. C. (n.d.). Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers.
  • Walsh Medical Media. (2012, January 27). HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development.
  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • (2026, February 15). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity.
  • National Institutes of Health. Recent trends in the impurity profile of pharmaceuticals.
  • (2023, May 11). Techniques for Quality Control in Pharmaceutical Analysis. JOCPR.
  • Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block.
  • 6-BROMO-3-IODO-1H-INDAZOLE.
  • Royal Society of Chemistry. (2023, February 7).
  • National Institutes of Health. (2021, April 27).
  • BenchChem. Application Note: HPLC Analysis of 3-Bromo-6-(trifluoromethyl)-1H-indazole.
  • Sigma-Aldrich. 3-Bromo-6-methoxy-1H-indazole | 1134328-18-9.
  • BenchChem. Comparative Guide to HPLC Purity Analysis of 6-Bromo-1-methyl-1h-indazol-4-amine.
  • ChemicalBook. 1H-Indazole, 6-bromo-3-iodo-1-methyl- synthesis.
  • Sigma-Aldrich. 3-Bromo-6-methoxy-1H-indazole.
  • ChemicalBook. (2025, July 16). 6-BROMO-3-IODO (1H)INDAZOLE | 885521-88-0.
  • MilliporeSigma.
  • ACS Publications. (2025, September 10). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. The Journal of Organic Chemistry.
  • Google Patents.
  • Chemenu. cas 887568-22-1|| where to buy 3-BROMO-4-CHLORO-6-IODO (1H)INDAZOLE.
  • OSTI.gov.
  • ResearchGate. Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent | Request PDF.
  • Environmental Protection Agency (EPA). Stack Sampling Methods for Halogens and Halogen Acids.

Sources

Comparative Guide: 4-Methoxyindazole vs. 4-Hydrogen Indazole Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the reactivity profiles of 4-methoxyindazole versus the unsubstituted 4-hydrogen indazole (standard indazole). It is designed for medicinal chemists and process scientists optimizing scaffold functionalization.

Executive Summary

The introduction of a methoxy group at the C4 position of the indazole core fundamentally alters the electronic landscape of the bicycle, creating distinct reactivity patterns compared to the unsubstituted parent.

  • 4-Hydrogen Indazole : Reactivity is governed by the pyrazole ring's amphoteric nature and the benzene ring's moderate electron density. It requires harsh conditions for electrophilic aromatic substitution (EAS) on the benzene ring.

  • 4-Methoxyindazole : The C4-methoxy group acts as a potent electron-donating group (EDG) . It significantly activates the benzene ring (specifically C5 and C7) toward EAS and modulates the acidity of the N-H bond. However, it introduces peri-interactions that can subtly influence C3 functionalization.

Feature4-Hydrogen Indazole (Standard)4-Methoxyindazole
Electronic Nature Moderate electron density; amphoteric.Electron-rich; highly activated benzene ring.
pKa (N-H) ~13.9 (DMSO)~14.2–14.5 (Predicted, less acidic due to EDG).
EAS Selectivity C3 (Halogenation) > C5/C7 (Nitration, harsh).C5/C7 (Nitration, mild) > C3 (Halogenation).
N-Alkylation N1 favored (Thermodynamic); N1:N2 ~ 80:20.N1 favored; Electronic push may slightly increase N2 rates.
C3 Lithiation Requires N-protection (SEM/Boc) + strong base.Requires N-protection; 4-OMe tolerates lithiation but does not direct it.

Electronic Structure & Resonance Analysis

Understanding the resonance contributions is critical for predicting regioselectivity.

Resonance Pathway Diagram

The following diagram illustrates how the 4-methoxy substituent donates electron density into the ring system, specifically activating the C5 (ortho) and C7 (para) positions relative to itself.

IndazoleResonance cluster_reactivity Reactivity Consequence OMe 4-Methoxy Group (Lone Pair Donor) C4 C4 Position OMe->C4 +M Effect C5 C5 Position (Ortho Activation) C4->C5 Resonance C3a C3a Bridgehead C4->C3a Resonance C7 C7 Position (Para Activation) C5->C7 Activated Zone C3a->C7 Transmission N1 N1 Nitrogen

Figure 1: Electronic activation map showing the directing effects of the 4-methoxy group.

pKa and Acidity
  • Indazole : The pKa of the N-H proton is approximately 13.9 in DMSO. The anion is stabilized by delocalization across the N1-N2 system.

  • 4-Methoxyindazole : The methoxy group donates electron density into the aromatic system (Inductive -I, Resonance +M). The strong +M effect dominates, increasing the electron density in the ring and slightly destabilizing the resulting anion compared to the unsubstituted parent.

    • Result : 4-Methoxyindazole is less acidic (higher pKa) than indazole. Deprotonation may require slightly longer reaction times or stronger bases (e.g., NaH vs. Cs2CO3).

Detailed Reactivity Comparison

N-Alkylation (N1 vs. N2 Selectivity)

Alkylation of indazoles typically yields a mixture of N1 (thermodynamic) and N2 (kinetic) products.

  • Mechanism :

    • N1-Alkylation : Yields a benzenoid structure (aromatic sextet preserved). Thermodynamically stable (~3–4 kcal/mol more stable).

    • N2-Alkylation : Yields a quinonoid structure. Kinetically favored with reactive electrophiles or under specific solvent conditions.

  • 4-Methoxy Impact :[1]

    • Sterics : The 4-OMe group is peri to the bridgehead but distant from N1/N2. It exerts negligible steric hindrance on N-alkylation ratios.

    • Electronics : The increased electron density makes the N-anion a "harder" nucleophile. While N1 selectivity remains dominant with thermodynamic control (NaH/THF/Heat), the 4-OMe group does not provide the "chelation control" seen with 3-substituents or 7-substituents.

    • Protocol Recommendation : To maximize N1 selectivity for 4-methoxyindazole, use NaH in THF at 50°C . Avoid polar aprotic solvents (DMF/DMSO) at room temperature if N2 formation is detrimental, as the activated ring may accelerate the kinetic (N2) pathway.

Electrophilic Aromatic Substitution (EAS)

This is the area of greatest divergence.

  • 4-Hydrogen Indazole :

    • Halogenation : Occurs readily at C3 (pyrazole ring) using I2/KOH or NBS.

    • Nitration : Difficult. Requires mixed acid (H2SO4/HNO3) and often yields mixtures of C5 and C7 nitroindazoles. The ring is relatively deactivated.[2]

  • 4-Methoxyindazole :[1]

    • Halogenation : Still occurs at C3 first. The electron-rich nature of the fused benzene ring transmits density to C3, making C3-halogenation faster than in the unsubstituted parent.

    • Nitration/Acylation : The 4-OMe group strongly activates C5 and C7 .

      • Regioselectivity : C5 is ortho to OMe; C7 is para to OMe. Due to the steric bulk of the OMe group at C4, C7 substitution is often favored over C5 for bulky electrophiles, whereas small electrophiles (nitration) may favor C5 .

      • Risk : Over-substitution (polynitration) is a significant risk due to high activation. Milder nitrating agents (e.g., KNO3/TFA) should be used instead of H2SO4/HNO3.

C3-Lithiation and Functionalization

Direct C3-lithiation is a powerful method for introducing carbon substituents.

  • Requirement : Both substrates require N1-protection (e.g., SEM, THP, Boc) to prevent N-deprotonation.

  • 4-Methoxy Specifics :

    • The 4-OMe group is not in a position to direct lithiation to C3 via a Directed Ortho Metalation (DoM) mechanism (C4 is not ortho to C3).

    • However, the 4-OMe group is compatible with n-BuLi/LDA at -78°C.

    • Caution : The 4-OMe group can direct lithiation to C5 (ortho to OMe) if the N-protecting group is not sufficiently directing or if excess base is used. The N-SEM group is a stronger director for C3 than OMe is for C5, but competition is possible.

Experimental Protocols

Protocol A: N1-Selective Alkylation of 4-Methoxyindazole

Validates the thermodynamic preference despite electronic activation.

  • Reagents : 4-Methoxyindazole (1.0 equiv), NaH (60% dispersion, 1.2 equiv), Alkyl Halide (1.1 equiv), THF (anhydrous).

  • Procedure :

    • Dissolve 4-methoxyindazole in anhydrous THF (0.2 M) under Argon.

    • Cool to 0°C and add NaH portion-wise. Evolution of H2 gas will be vigorous (more so than 4-H indazole due to electron richness).

    • Stir at 0°C for 30 min, then warm to RT for 30 min to ensure complete deprotonation.

    • Add Alkyl Halide dropwise.

    • Critical Step : Heat to 50–60°C for 4–12 hours. Thermal energy allows the kinetic N2 product (if formed) to rearrange or the equilibrium to shift to the thermodynamic N1 product.

  • Workup : Quench with sat. NH4Cl. Extract with EtOAc.

  • Expected Outcome : >90% N1 regioselectivity.

Protocol B: Controlled C3-Iodination

Demonstrates the high reactivity of the 4-OMe scaffold.

  • Reagents : 4-Methoxyindazole (1.0 equiv), KOH (3.0 equiv), Iodine (I2, 1.1 equiv), DMF.

  • Procedure :

    • Dissolve 4-methoxyindazole in DMF (0.5 M).

    • Add solid KOH. Stir for 5 min.

    • Add solid I2 in one portion.

    • Stir at Room Temperature (20–25°C).

    • Note: Unsubstituted indazole often requires 1–2 hours. 4-Methoxyindazole typically reacts in <30 minutes . Monitor by LCMS to prevent over-iodination on the activated benzene ring (C5/C7).

  • Workup : Pour into dilute Na2S2O3 (sodium thiosulfate) solution to quench excess iodine. Filter the precipitate.

Summary Data Table

Property4-Hydrogen Indazole4-Methoxyindazole
Molecular Weight 118.14148.16
N-H Acidity (Calc. pKa) 13.9~14.4
N1:N2 Alkylation Ratio (NaH/THF) ~95:5~95:5
C3-Iodination Rate Moderate (1-2 h)Fast (<30 min)
Nitration Site C5 (major) / C7 (minor)C5 (major) / C7 (competitive)
Nitration Conditions H2SO4 / HNO3 (Harsh)KNO3 / TFA or HNO3/AcOH (Mild)

References

  • Regioselective N-alkylation of the 1H-indazole scaffold . Beilstein J. Org. Chem.2021 , 17, 1860–1870. [Link]

  • C3-Indazole Functionalization: A Review . Chimica Oggi - Chemistry Today. 2016 , 34(6). [Link]

  • Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis . J. Am. Chem. Soc.[3]2020 , 142, 10550–10556. [Link]

  • Mechanism of a Highly Selective N2 Alkylation of Indazole . WuXi AppTec Biology. 2022 . [Link]

  • Indazole . Wikipedia, The Free Encyclopedia. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-6-iodo-4-methoxy-1H-indazole
Reactant of Route 2
3-Bromo-6-iodo-4-methoxy-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.